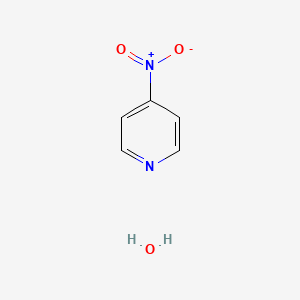

4-Nitropyridine hydrate

Description

Properties

IUPAC Name |

4-nitropyridine;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.H2O/c8-7(9)5-1-3-6-4-2-5;/h1-4H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRHVFAYUIVZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Nitropyridine Hydrate: Structural Profiling, Reactivity, and Synthetic Methodologies

Executive Summary

For researchers and medicinal chemists, the pyridine ring is a ubiquitous pharmacophore. Functionalizing the C4 position of pyridine is notoriously challenging due to its inherent electron distribution. 4-Nitropyridine serves as a highly activated electrophilic scaffold, enabling direct functionalization via Nucleophilic Aromatic Substitution (SNAr) or reduction to 4-aminopyridine derivatives. However, the anhydrous form of 4-nitropyridine is highly reactive and prone to moisture-induced degradation.

4-Nitropyridine hydrate resolves this handling bottleneck. By incorporating a water molecule into its crystal lattice, the hydrate form provides a weighable, shelf-stable reagent. This technical whitepaper details the exact physicochemical parameters of 4-nitropyridine hydrate, its mechanistic reaction pathways, and field-proven, self-validating experimental protocols for its utilization in drug development.

Core Structural and Physicochemical Profiling

A critical failure point in synthetic scale-up is the miscalculation of stoichiometric equivalents due to confusion between the hydrate, anhydrous, and N-oxide forms of 4-nitropyridine.

4-Nitropyridine hydrate (CAS: 1951439-25-0) possesses the molecular formula C5H6N2O3 , which is structurally understood as a monohydrate: C5H4N2O2 · H2O [1]. The exact molecular weight is 142.11 g/mol [1]. The hydrogen-bonding network provided by the lattice water stabilizes the electron-deficient pyridine core, drastically improving shelf-life compared to its anhydrous counterpart.

Quantitative Data: Comparative Properties of 4-Nitropyridine Variants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical State & Stability |

| 4-Nitropyridine Hydrate | 1951439-25-0 | C5H6N2O3 | 142.11 g/mol | Yellow/tan solid; Bench-stable[1] |

| 4-Nitropyridine (Anhydrous) | 1122-61-8 | C5H4N2O2 | 124.10 g/mol | Yellow powder; Moisture-sensitive[2] |

| 4-Nitropyridine N-oxide | 1124-33-0 | C5H4N2O3 | 140.10 g/mol | Yellow crystalline solid; Stable[3] |

Note: Failure to account for the 18.01 g/mol mass difference between the hydrate and anhydrous forms will result in an ~14.5% error in stoichiometric equivalents, often leading to incomplete reactions in sensitive cross-coupling or SNAr workflows.

Reactivity Profile and Mechanistic Pathways

The synthetic utility of 4-nitropyridine hydrate stems from the intense electron-withdrawing nature of the nitro (-NO2) group. This functional group exerts both inductive and resonance-withdrawing effects, rendering the C4 carbon highly electrophilic.

-

The SNAr Pathway : Upon dehydration, the pyridine core can undergo bimolecular Nucleophilic Aromatic Substitution (SNAr). When attacked by a nucleophile (e.g., an amine or alkoxide), the ring temporarily accepts the negative charge, forming a stabilized Meisenheimer complex. Unconventionally, the nitro group itself acts as a potent leaving group (departing as a nitrite ion, NO2⁻), yielding a 4-substituted pyridine[4].

-

The Reduction Pathway : Alternatively, the nitro group can be fully reduced to a primary amine, yielding 4-aminopyridine—a critical intermediate and an active pharmaceutical ingredient (API) in its own right (e.g., dalfampridine)[5].

Reaction Workflow Visualization

Synthetic divergence of 4-Nitropyridine Hydrate via SNAr and reduction pathways.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and self-validation mechanisms to ensure high-fidelity execution.

Protocol 1: Controlled Dehydration of 4-Nitropyridine Hydrate

Objective: Remove lattice water to prevent the quenching of moisture-sensitive nucleophiles in downstream steps.

-

Step 1: Transfer 10.0 g of 4-nitropyridine hydrate to a 250 mL round-bottom flask.

-

Step 2: Add 100 mL of anhydrous toluene. Causality: Toluene forms a low-boiling azeotrope with water, allowing for the gentle, thermodynamic removal of lattice water without causing thermal degradation of the sensitive pyridine ring.

-

Step 3: Equip the flask with a Dean-Stark trap and reflux at 110°C until water collection ceases (approximately 2 hours).

-

Step 4: Concentrate the solution under reduced pressure. Self-Validation: The physical transition from a clumpy hydrate to a free-flowing, highly static powder confirms the successful generation of anhydrous 4-nitropyridine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: Synthesize 4-amino-substituted pyridines via displacement of the nitro group.

-

Step 1: Dissolve 1.0 eq of freshly dehydrated 4-nitropyridine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Causality: DMF is a polar aprotic solvent that effectively solvates the charged Meisenheimer intermediate without hydrogen-bonding to the incoming nucleophile, thereby maximizing the kinetic velocity of the attack.

-

Step 2: Add 1.2 eq of the desired amine nucleophile and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the nitrous acid (HNO2) generated by the departing nitro group, preventing undesired side reactions[4].

-

Step 3: Stir at 80°C for 4-6 hours. Self-Validation: The reaction mixture will shift from pale yellow to a deep orange/red hue as the Meisenheimer complex forms and resolves. Complete consumption of the starting material is validated via LCMS (disappearance of the 125 m/z [M+H]⁺ peak).

-

Step 4: Quench with ice water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na2SO4, and concentrate.

Protocol 3: Iron-Mediated Reduction to 4-Aminopyridine

Objective: Reduce the C4-nitro group to a primary amine.

-

Step 1: Dissolve 1.0 eq of 4-nitropyridine hydrate in a 4:1 mixture of Ethanol:Water. (Dehydration is not required here, as the reaction is aqueous).

-

Step 2: Add 5.0 eq of fine Iron (Fe) powder, followed by 0.1 eq of concentrated HCl. Causality: Zero-valent iron serves as the stoichiometric electron donor. The catalytic HCl etches the passivated iron surface to expose reactive sites and provides the necessary protons for the multi-step reduction of -NO2 to -NH2[5].

-

Step 3: Reflux the mixture at 85°C for 2 hours. Self-Validation: The reaction is complete when the grey iron powder fully converts to a dense, dark brown/black precipitate of iron oxides (Fe3O4).

-

Step 4: Filter the hot mixture through a pad of Celite to remove the iron oxides. Concentrate the filtrate and recrystallize the crude product from toluene to yield analytically pure 4-aminopyridine[5].

Analytical Characterization Standards

To verify the integrity of 4-nitropyridine hydrate, the following analytical signatures should be observed:

-

HPLC: Utilizing a standard C18 column with a water/acetonitrile gradient (0.1% TFA), the compound elutes as a sharp, highly UV-active peak at 254 nm.

-

NMR (¹H, DMSO-d₆): The signature of the C4-nitro substitution is an AA'BB' splitting pattern in the aromatic region. Two distinct doublets will appear downfield (typically ~8.3 ppm and ~9.0 ppm) due to the strong deshielding effect of the nitro group. The lattice water molecule typically appears as a broad singlet around ~3.3 ppm, though its exact shift is concentration- and temperature-dependent.

References

Sources

Navigating the Hazards of 4-Nitropyridine Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Critical Role of the Safety Data Sheet

4-Nitropyridine hydrate, a derivative of pyridine, is a compound that finds utility in various research and development applications, including as a building block in the synthesis of more complex molecules in the pharmaceutical industry. While its scientific potential is significant, a thorough understanding of its associated hazards is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the safety profile of 4-Nitropyridine hydrate, drawing from available Safety Data Sheets (SDS) for the closely related 4-Nitropyridine. It is crucial to recognize that while specific data for the hydrate form may be limited, the hazards associated with the anhydrous compound should be considered directly applicable. The Safety Data Sheet serves as the primary source of information for handling, storage, and emergency response, and its careful review is the foundation of safe laboratory practice.

PART 1: Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available data for 4-Nitropyridine, the compound is classified as hazardous.

GHS Hazard Classification Summary [1]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |

It is important to note that some sources also indicate more severe hazard classifications, including "Fatal if swallowed" (Acute Toxicity, Oral, Category 2/3) and "Causes severe skin burns and eye damage" (Skin Corrosion/Irritation, Category 1B)[2]. This variability underscores the importance of consulting the specific SDS provided by the supplier.

The primary routes of exposure are ingestion, inhalation, and skin or eye contact. The "Warning" signal word indicates a moderate level of hazard.

PART 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risks associated with 4-Nitropyridine hydrate.

Experimental Workflow: Safe Handling Protocol

This protocol outlines the essential steps for safely handling 4-Nitropyridine hydrate in a laboratory setting.

1. Engineering Controls:

- Causality: To prevent inhalation of dust or vapors, all handling of 4-Nitropyridine hydrate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][3]. The negative pressure of the fume hood contains any airborne particles, preventing their release into the laboratory environment.

2. Personal Protective Equipment (PPE):

- Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards (e.g., EN166 in Europe or NIOSH in the US)[4][5]. This is critical to prevent eye contact which can cause serious irritation[1].

- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat[1]. Inspect gloves for any signs of degradation before use. Contaminated clothing should be removed immediately and laundered before reuse[1][3]. This prevents skin irritation and potential absorption.

- Respiratory Protection: If the ventilation is inadequate or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[4][5].

3. Handling Procedures:

- Avoid the formation of dust and aerosols[1].

- Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used[1][6].

- Wash hands thoroughly with soap and water after handling[1][6].

- Use non-sparking tools to prevent ignition sources[1].

Storage Requirements

Proper storage is crucial for maintaining the stability of 4-Nitropyridine hydrate and preventing accidental exposure.

-

Container: Store in the original, tightly closed container[1][3].

-

Location: Keep in a cool, dry, and well-ventilated place[1][3].

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases[7][8].

-

Security: The storage area should be locked to restrict access to authorized personnel only[1][4].

PART 3: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray[1][4].

-

Specific Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides[4][8].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes[1][4].

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the spill from entering drains or waterways.

-

Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal[3]. For larger spills, it may be necessary to contain and dispose of the material as hazardous waste in accordance with local regulations[8].

-

Personal Protection: Wear appropriate PPE as described in the handling section during cleanup.

Visualization of Hazard Management Workflow

The following diagram illustrates the logical flow from hazard identification to appropriate response measures.

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. nj.gov [nj.gov]

A Technical Guide to the Hygroscopicity and Air Stability of 4-Nitropyridine N-oxide Hydrate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 4-Nitropyridine N-oxide (CAS: 1124-33-0), a pivotal reagent in synthetic chemistry, is frequently supplied and handled as a hydrate. An exhaustive review of safety and handling literature reveals that this compound is markedly hygroscopic, with the potential for deliquescence upon exposure to ambient air.[1][2][3] While considered chemically stable under anhydrous, controlled conditions, its physical and chemical integrity is intrinsically linked to moisture control.[2][4] Exposure to atmospheric water is a primary condition to avoid, as the uptake of moisture can compromise stability and handling characteristics.[4] This guide provides a detailed analysis of the hygroscopic nature and air stability of 4-Nitropyridine N-oxide hydrate, offering field-proven experimental protocols to assess these properties and best-practice recommendations for its handling and storage.

Part 1: Hygroscopicity Profile of 4-Nitropyridine N-oxide Hydrate

Defining the Challenge: Hygroscopicity and Deliquescence

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere. This phenomenon is dictated by the material's chemical structure, crystal form, and the ambient relative humidity (RH). For pharmaceutical and chemical development, classifying this behavior is critical. A highly hygroscopic compound can exhibit changes in weight, flowability, crystal structure, and chemical stability.

The most extreme form of hygroscopicity is deliquescence, where a solid absorbs so much atmospheric water that it dissolves and forms a liquid solution. Multiple safety data sheets (SDS) for 4-Nitropyridine N-oxide explicitly state that the material is "moisture sensitive"[2], a "hygroscopic crystalline powder"[2], and "may be deliquescent".[1][3] This flags the compound as requiring stringent environmental controls during handling and storage.

The Molecular Basis for Water Sorption

The strong affinity of 4-Nitropyridine N-oxide for water can be attributed to its molecular structure. The molecule possesses two highly polar functional groups:

-

The N-oxide group (N⁺-O⁻)

-

The nitro group (-NO₂)

Both groups are excellent hydrogen bond acceptors. Water molecules in the atmosphere can readily form strong hydrogen bonds with the oxygen atoms of these groups at the crystal surface, initiating the process of moisture uptake. In the hydrate form, water molecules are already integrated into the crystal lattice, but the surface can still attract additional atmospheric moisture.

Experimental Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Causality: DVS is the gold-standard instrumental method for precisely quantifying the extent and rate of water sorption and desorption.[5][6][7] It works by subjecting a sample to a program of controlled, stepwise changes in relative humidity at a constant temperature, while a microbalance records the corresponding change in mass with high precision.[6] This provides a detailed sorption isotherm, which is the key to classifying the material's hygroscopic nature and understanding its behavior under different environmental conditions.[8]

Methodology:

-

Sample Preparation: Place 5-10 mg of 4-Nitropyridine N-oxide hydrate onto the DVS sample pan.

-

Initial Equilibration: Equilibrate the sample at a starting condition of 25°C and 40% RH until a stable mass is achieved (e.g., mass change of <0.002% per minute). This provides a baseline mass at a typical ambient humidity.

-

Desorption Step (Optional but Recommended): Ramp the humidity down to 0% RH and hold until the sample mass equilibrates. This step helps to remove loosely bound surface water and establish a dry reference mass.

-

Sorption Cycle: Increase the RH in a stepwise manner. A typical program would use 10% RH increments from 0% up to 90% RH.

-

At each step, the instrument will hold the RH constant until the sample mass equilibrates, recording the total mass gain.

-

-

Desorption Cycle: Decrease the RH in the same stepwise manner from 90% back down to 0%. This reveals the reversibility of the water uptake and can indicate phenomena like hysteresis, which may suggest changes in the material's structure.[6]

-

Data Analysis: Plot the percentage change in mass (y-axis) against the relative humidity (x-axis) to generate the sorption-desorption isotherm.

Data Presentation: Expected DVS Isotherm Data

| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) | Observations |

| 0 | 0.0 | 0.0 | Dry Reference Mass |

| 10 | 0.1 | 0.1 | Slight surface adsorption |

| 20 | 0.2 | 0.2 | Reversible uptake |

| 30 | 0.3 | 0.3 | Reversible uptake |

| 40 | 0.5 | 0.5 | Linear increase in uptake |

| 50 | 0.9 | 0.9 | Continued water sorption |

| 60 | 1.8 | 1.7 | Approaching critical humidity |

| 70 | 4.5 | 4.2 | Significant water uptake |

| 80 | >15.0 | - | Potential deliquescence point |

| 90 | Deliquescence | - | Sample becomes liquid |

Note: This table presents hypothetical data based on literature descriptions of a hygroscopic/deliquescent compound.

Visualization: DVS Experimental Workflow

Caption: Workflow for hygroscopicity assessment using DVS.

Part 2: Air Stability Profile of 4-Nitropyridine N-oxide

Intrinsic Stability and Key Stress Factors

While generally cited as "stable under normal conditions," this statement is predicated on the absence of environmental stressors.[4] For 4-Nitropyridine N-oxide, the primary catalyst for degradation is the very moisture it readily absorbs. Its stability profile must be considered in the context of the following stress factors.

-

Moisture and Hydrolysis: This is the most critical factor. Safety data sheets explicitly list "exposure to moist air or water" as a primary condition to avoid.[4] Absorbed water can act as a plasticizer, lowering the energy barrier for solid-state reactions, or it can participate directly in hydrolytic degradation pathways.

-

Incompatible Materials: The compound is a nitroaromatic, a class of molecules known for their reactivity. It should be stored away from strong oxidizing agents, acids, acid chlorides, and reducing agents to prevent vigorous or explosive reactions.[2][4]

-

Thermal Stress: Upon heating to decomposition, it is expected to release toxic fumes of nitrogen oxides (NOx).[1] This indicates that high-temperature processing or storage should be avoided.

-

Photostability: While not specifically documented in the reviewed literature, nitroaromatic compounds can be susceptible to photodegradation. A comprehensive stability assessment must include photostability testing as per ICH Q1B guidelines.

Experimental Protocol 2: Forced Degradation (Stress Testing)

Causality: Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods (e.g., HPLC) that can separate the intact drug from all potential impurities.[9][10][11] By subjecting the compound to stress conditions more severe than accelerated stability testing, we can proactively identify liabilities.[12]

Methodology:

-

Reference Sample Preparation: Prepare a stock solution of 4-Nitropyridine N-oxide hydrate in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). This will serve as the time-zero (T0) and unstressed control.

-

Hydrolytic Stress:

-

Acidic: Add HCl to a sample aliquot to reach a concentration of 0.1 M.

-

Basic: Add NaOH to a sample aliquot to reach a concentration of 0.1 M.

-

Neutral: Add only water to a sample aliquot.

-

Keep all solutions at 60°C and analyze samples at intervals (e.g., 2, 6, 12, 24 hours).

-

-

Oxidative Stress:

-

Add hydrogen peroxide (H₂O₂) to a sample aliquot to a final concentration of 3%.

-

Keep the solution at room temperature and protect from light. Analyze at intervals.

-

-

Thermal Stress (Solid State):

-

Place a thin layer of the solid powder in a vial.

-

Heat in an oven at a temperature below the melting point (e.g., 80°C).

-

Analyze at intervals by dissolving the solid and injecting it into the analytical system.

-

-

Photolytic Stress:

-

Expose both the solid powder and the stock solution to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze after a specified exposure period.

-

-

Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[12]

Visualization: Forced Degradation Study Logic

Sources

- 1. echemi.com [echemi.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 6. mt.com [mt.com]

- 7. aqualab.com [aqualab.com]

- 8. skpharmteco.com [skpharmteco.com]

- 9. ijisrt.com [ijisrt.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

pKa values and acidity of 4-Nitropyridine derivatives

An In-depth Technical Guide to the pKa Values and Acidity of 4-Nitropyridine Derivatives

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its solubility, membrane permeability, and biological activity.[1][2] This is particularly critical in drug discovery and development, where the pyridine scaffold is a privileged structure found in numerous approved drugs.[3] This guide provides a comprehensive technical overview of the acidity of 4-nitropyridine and its derivatives. We will explore the theoretical underpinnings of substituent effects on pKa, present experimental and computational methodologies for its determination, and discuss the synthesis and application of this important class of compounds in medicinal chemistry.

Introduction: The Significance of Acidity in Pyridine Chemistry

Pyridine is a basic heterocyclic aromatic compound with a pKa of approximately 5.2 for its conjugate acid, the pyridinium ion.[4] The lone pair of electrons on the nitrogen atom is not delocalized within the aromatic π-system and is readily available for protonation.[4] The acidity of the pyridinium ion, and thus the basicity of the pyridine, is highly sensitive to the nature and position of substituents on the ring.

The introduction of a nitro group (-NO₂) at the 4-position dramatically alters the electronic landscape of the pyridine ring. As a potent electron-withdrawing group through both inductive and resonance effects, the 4-nitro group significantly decreases the electron density on the ring nitrogen. This destabilizes the corresponding pyridinium cation, making the parent 4-nitropyridine a much weaker base (and its conjugate acid a much stronger acid) than pyridine itself. This pronounced acidity is a key feature that medicinal chemists leverage in the synthesis of complex molecules, as the nitro group can serve as an excellent leaving group in nucleophilic aromatic substitution reactions.[5][6][7] Consequently, 4-nitropyridine derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other targeted therapies.[3][8]

Theoretical Framework: Understanding Substituent Effects

The effect of a substituent on the acidity of a pyridinium ion can be rationalized through its electronic influence—comprising inductive and resonance effects—and can be quantified using linear free-energy relationships such as the Hammett equation.[9][10]

-

Inductive Effects (-I/+I): Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) pull electron density away from the ring through the sigma bonds (a -I effect). This depletes electron density at the nitrogen, making it less basic and lowering the pKa of the conjugate acid.[4][11] Conversely, electron-donating groups (EDGs) like methyl (-CH₃) push electron density into the ring (+I effect), increasing the basicity of the nitrogen and raising the pKa.[4]

-

Resonance Effects (-M/+M): Substituents with lone pairs or pi bonds that can conjugate with the pyridine ring can exert powerful resonance effects. A 4-nitro group strongly withdraws electron density via resonance (-M effect), further decreasing the basicity of the nitrogen.

The Hammett Equation

The Hammett equation provides a quantitative measure of these electronic effects:

log(Kₓ/Kн) = ρσ

Where:

-

Kₓ and Kн are the acid dissociation constants for the substituted and unsubstituted pyridinium ions, respectively.

-

σ is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction (in this case, deprotonation) to substituent effects.[9] A positive ρ value indicates that the reaction is favored by electron-withdrawing groups. For the ionization of pyridinium ions, ρ is positive and large, indicating high sensitivity to substituent effects.[9]

Caption: Relationship between substituent effects and pKa.

Acidity of 4-Nitropyridine and its Derivatives

The unsubstituted 4-nitropyridine is a significantly stronger acid (pKa ≈ 1.61) than the parent pyridinium ion (pKa ≈ 5.2).[12][13][14] This ~3.6 unit drop in pKa highlights the powerful electron-withdrawing nature of the 4-nitro group. The acidity can be further modulated by introducing additional substituents onto the ring.

| Compound | Substituent(s) | pKa (Conjugate Acid) | Reference(s) |

| Pyridine | None | 5.23 | [12] |

| 4-Nitropyridine | 4-NO₂ | 1.61 | [12][13][14] |

| 4-Nitropyridine N-oxide | 4-NO₂ (N-oxide) | -1.37 (Predicted) | [15] |

| 3-Amino-4-nitropyridine | 3-NH₂, 4-NO₂ | - | - |

| 2-Chloro-5-nitropyridine | 2-Cl, 5-NO₂ | - | - |

| 4-Aminopyridine | 4-NH₂ | 9.14 | [12] |

Analysis of Trends:

-

Electron-Donating Groups: As seen with 4-aminopyridine, a strong electron-donating group like an amino group drastically increases the pKa, making the compound much more basic.[12] A similar, though less pronounced, effect would be expected if an amino or methyl group were added to the 4-nitropyridine scaffold, which would raise its pKa relative to 1.61.

-

N-Oxidation: The pKa of 4-nitropyridine N-oxide is significantly lower than that of 4-nitropyridine.[15] The N-oxide oxygen can donate electron density to the ring, but the formal positive charge on the nitrogen atom makes the overall system a very strong acid.

Experimental Determination of pKa Values

Accurate pKa determination is essential for characterizing new chemical entities. The two most prevalent methods in pharmaceutical and chemical research are potentiometric titration and UV-Vis spectrophotometry.[16]

Potentiometric Titration

This is a highly precise and widely used technique for pKa determination.[17][18] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[19][20]

Principle: A plot of pH versus the volume of titrant added yields a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve, where the concentrations of the protonated and deprotonated species are equal.[17][19]

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol (Potentiometric Titration):

-

Preparation: Dissolve a precisely weighed amount of the 4-nitropyridine derivative in high-purity water or a suitable co-solvent (if solubility is low) to a concentration of at least 10⁻⁴ M.[18][19] To maintain constant ionic strength, 0.15 M KCl can be added.[19]

-

Apparatus Setup: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse a calibrated combination pH electrode connected to a pH meter.

-

Titration: Add standardized 0.1 M HCl (for a basic compound) or 0.1 M NaOH (for an acidic compound) in small, precise increments using a burette.

-

Data Acquisition: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Analysis: Plot the recorded pH values against the volume of titrant. The pKa is determined from the midpoint of the buffer region, which is the inflection point of the resulting sigmoid curve.[17] This point can be found more accurately by plotting the first derivative (ΔpH/ΔV) against volume; the peak of this plot corresponds to the equivalence point. The pKa is the pH at half of this volume.[21]

UV-Vis Spectrophotometry

This method is particularly useful for compounds with low solubility or when only small amounts of sample are available. It requires the compound to have a chromophore near the site of protonation, which is true for 4-nitropyridine derivatives.[18]

Principle: The UV-Vis absorption spectra of the protonated and deprotonated forms of a molecule are often different. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa.[17][22]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol (UV-Vis Spectrophotometry):

-

Wavelength Selection: Record the UV-Vis spectra of the 4-nitropyridine derivative in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to determine the spectra of the fully protonated and deprotonated forms. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.[17]

-

Sample Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 1 to 10). Add a constant, small volume of a concentrated stock solution of the analyte to each buffer to create a set of samples with constant analyte concentration but varying pH.

-

Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.

-

Analysis: Plot the measured absorbance against the pH of the solutions. Fit the data to a sigmoid curve. The pH at the inflection point of the curve is the pKa.[22]

Computational pKa Prediction

In silico methods are increasingly used to predict pKa values, providing valuable insights early in the drug discovery process.[2][23] These methods are particularly useful for screening large libraries of virtual compounds.

Principle: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the Gibbs free energies (G) of the protonated (BH⁺) and deprotonated (B) forms of the molecule in both the gas phase and in solution.[24][25] Solvation effects are typically included using a continuum solvation model like the Polarizable Continuum Model (PCM).[26]

The pKa is then calculated from the free energy change (ΔG) of the dissociation reaction in solution. While powerful, the accuracy of these predictions is highly dependent on the level of theory, the basis set, and the solvation model used.[23][24][25] Root-mean-square deviations between calculated and experimental pKa values are often within 0.5-1.0 pKa units for well-parameterized methods.[26]

Synthesis and Applications in Drug Development

The unique reactivity of 4-nitropyridine derivatives makes them exceptionally valuable synthetic intermediates.

Synthesis: Direct nitration of pyridine is inefficient and strongly favors substitution at the 3-position.[27] Therefore, 4-nitropyridine is synthesized indirectly. The most common route involves the initial oxidation of pyridine to pyridine N-oxide. The N-oxide group activates the 4-position towards electrophilic substitution, allowing for efficient nitration with a mixture of nitric and sulfuric acid to form 4-nitropyridine N-oxide.[27][28] The N-oxide is then deoxygenated, typically using a reducing agent like phosphorus trichloride (PCl₃), to yield the final 4-nitropyridine product.[27][28]

Applications: The electron-deficient nature of the 4-nitropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), where the nitro group acts as an excellent leaving group. This allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) at the 4-position.[6][7] This reactivity is a cornerstone of synthetic strategies aimed at building complex, biologically active molecules.

Many modern pharmaceuticals, particularly kinase inhibitors used in oncology and immunology, are synthesized using 3-amino-4-nitropyridine or related scaffolds as key building blocks.[3][8] The amino group provides a handle for building one part of the molecule, while the nitro group is later displaced by a nucleophile to complete the core structure.

Conclusion

The acidity of 4-nitropyridine derivatives, quantified by their pKa values, is a critical parameter dictated by the powerful electron-withdrawing nature of the 4-nitro group and modulated by other substituents on the pyridine ring. A thorough understanding of these acidity principles, combined with robust experimental and computational methods for pKa determination, is indispensable for researchers in medicinal chemistry and drug development. The unique electronic properties and synthetic versatility of 4-nitropyridines ensure their continued importance as foundational building blocks in the creation of novel therapeutics.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.

- Kruve, A., & Lõkov, M. (n.d.).

- Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

- Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine - Aromaticity.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.

- Atalay, V. E. (2025). Determination of the pKa values of some pyridine derivatives by computational methods.

- SciSpace. (n.d.).

- S. S. H. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.

- Chmurzyński, L., et al. (2003). Experimental and Theoretical Studies of Acid−Base Equilibria of Substituted 4-Nitropyridine N-Oxides.

- Thompson, J. D., et al. (2000). Computation of the influence of chemical substitution on the p K a of pyridine using semiempirical and ab initio methods. R Discovery.

- Filo. (2025). QUESTION THREE (a)

- Hill, J. N. S., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- Andreotti, D., et al. (1986).

- Turowski, M., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.

- Rupp, M. (2011). Predicting the pKa of Small Molecules.

- Sciencemadness. (n.d.). reactivity of 4-nitropyridine-n-oxide.

- Chem-Impex. (n.d.). 4-Hydroxy-3-nitropyridine.

- Lonsdale, R., et al. (n.d.). Simulating the Reactions of Substituted Pyridinio-‐N-‐ Phosphonates with Pyridine as a Model for Biological. Diva-Portal.org.

- lookchem. (n.d.). Cas 1124-33-0,4-Nitropyridine N-oxide.

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

- ResearchGate. (n.d.).

- Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing.

- Katritzky, A. R., & Popp, F. D. (1966). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B - RSC Publishing.

- Magritek. (n.d.). 43. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

- ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects..

- ResearchGate. (n.d.). Pyridine derivatives used for ligand synthesis together with Hammett....

- Benchchem. (n.d.). 3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds.

- Seybold, P. G., & Shields, G. C. (2016).

- NIH. (n.d.). 4-Nitropyridine | C5H4N2O2 | CID 70734. PubChem.

- NIH. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PMC.

- Chem-Space. (n.d.).

- ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF.

- Pregosin, P. S., et al. (2022). Pd(II)

- ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- Cheméo. (n.d.). Chemical Properties of 4-Nitropyridine (CAS 1122-61-8).

- NIH. (n.d.). 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300. PubChem.

- Semantic Scholar. (n.d.).

- Guidechem. (n.d.). 4-Nitropyridine 1122-61-8 wiki.

- Semantic Scholar. (n.d.).

- Semantic Scholar. (2010).

- ChemicalBook. (2025). 4-Nitropyridine | 1122-61-8.

- Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- Quest Journals. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mrupp.info [mrupp.info]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 10. The Hammett equation for a series of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. QUESTION THREE (a) The pKa values of some protonated pyridines are provid.. [askfilo.com]

- 12. diva-portal.org [diva-portal.org]

- 13. Page loading... [wap.guidechem.com]

- 14. 4-Nitropyridine | 1122-61-8 [chemicalbook.com]

- 15. lookchem.com [lookchem.com]

- 16. questjournals.org [questjournals.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. scispace.com [scispace.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. bcc.bas.bg [bcc.bas.bg]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Characterization of 4-Nitropyridine Hydrate

This technical guide provides an in-depth physicochemical characterization of 4-Nitropyridine Hydrate , distinguishing it from its anhydrous form and its stable precursor, 4-Nitropyridine N-oxide.

Executive Summary

4-Nitropyridine (CAS 1122-61-8) is a reactive heterocyclic intermediate used in the synthesis of pharmaceutical agents (e.g., 4-aminopyridine derivatives). It is characterized by significant thermal and chemical instability, often decomposing before or during melting. Consequently, it is frequently encountered or stored as a stabilized form, such as 4-Nitropyridine Hydrate (CAS 1951439-25-0) or its N-oxide precursor.

This guide defines the physical state, melting point, and handling protocols for the hydrate and its parent base, explicitly correcting common confusion with the high-melting 4-Nitropyridine N-oxide.

Chemical Identity & Structure

The term "4-Nitropyridine Hydrate" refers to the water-complexed form of the free base. Researchers must verify the CAS number to ensure they are not handling the N-oxide, which has vastly different properties.

| Property | 4-Nitropyridine Hydrate | 4-Nitropyridine (Parent) | 4-Nitropyridine N-oxide |

| CAS Number | 1951439-25-0 | 1122-61-8 | 1124-33-0 |

| Molecular Formula | C₅H₄N₂O₂ · xH₂O | C₅H₄N₂O₂ | C₅H₄N₂O₃ |

| Molecular Weight | ~142.11 g/mol (Mono) | 124.09 g/mol | 140.10 g/mol |

| Stability | Hygroscopic / Unstable | Thermally Unstable | Stable |

Physical State & Melting Point Analysis

Melting Point Data

The melting point is a critical purity indicator but is complicated by the compound's instability.

-

Physical State: Yellow crystalline solid or powder.[1]

-

Melting Point (Parent/Hydrate): 49°C – 54°C (Lit.).

-

Note: The hydrate typically exhibits a melting range consistent with the parent base (~50°C) but may show broadening due to water content.

-

Decomposition: The compound is prone to decomposition near its melting point.[2] If the sample melts >150°C, it is likely the N-oxide (MP: 159–164°C), not the free base or hydrate.

-

Solubility & Hygroscopicity

-

Solubility: Soluble in ethanol, ether, and common organic solvents. Slightly soluble in water.[2]

-

Hygroscopicity: The free base is hygroscopic. The formation of the hydrate (CAS 1951439-25-0) is often a result of moisture absorption during storage or workup. Water can act as a temporary stabilizer against self-polymerization, but it also catalyzes hydrolysis under basic conditions.

Synthesis & Formation Pathway

4-Nitropyridine is difficult to synthesize directly via nitration of pyridine due to the deactivation of the ring. The standard industrial route involves the nitration of Pyridine N-oxide followed by reduction.

Diagram 1: Synthesis & Degradation Logic

The following diagram illustrates the synthesis flow and the critical divergence between the stable N-oxide and the unstable Hydrate/Base.

Caption: Synthesis pathway showing the reduction of the stable N-oxide to the unstable 4-nitropyridine base and its conversion to the hydrate form.

Handling & Storage Protocols

Due to the energetic nature of the nitro group and the instability of the pyridine ring, strict protocols are required.

Storage Conditions

-

Temperature: Store at -20°C (Freezer).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture accumulation (unless specifically maintaining the hydrate) and oxidative degradation.

-

Container: Amber glass vials (light sensitive).

Safety Profile

-

Hazards: 4-Nitropyridine is a skin and eye irritant and is potentially mutagenic .

-

Energetics: Nitro-substituted pyridines can be shock-sensitive or explosive if heated under confinement. Do not distill the free base at atmospheric pressure.

Experimental Verification (Quality Control)

To verify the identity of 4-Nitropyridine Hydrate and distinguish it from the N-oxide, use the following analytical workflow.

Diagram 2: QC Decision Matrix

Caption: Analytical workflow to distinguish between 4-Nitropyridine N-oxide, the anhydrous base, and the hydrate based on thermal properties and water content.

References

-

PubChem. 4-Nitropyridine Compound Summary (CAS 1122-61-8). National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) on 4-Nitropyridine Scaffolds

Executive Summary & Strategic Rationale

The 4-nitropyridine scaffold represents a paradox in heterocyclic chemistry: it is a highly potent electrophile for Nucleophilic Aromatic Substitution (SNAr), yet its free base form is chemically unstable, prone to self-polymerization and oxidative decomposition.

For drug development professionals, the 4-position of the pyridine ring is a "privileged" site for functionalization, found in potassium channel blockers (e.g., Dalfampridine) and kinase inhibitors. However, direct use of 4-nitropyridine free base is operationally hazardous and low-yielding.

This guide establishes the "N-Oxide Activation Strategy" as the industry-standard protocol. By utilizing 4-nitropyridine N-oxide as the surrogate electrophile, researchers achieve three critical advantages:

-

Stability: The N-oxide prevents the self-polymerization inherent to the free base.

-

Activation: The N-oxide moiety (

) exerts a dual electronic effect—inductively withdrawing electron density to activate the C4 position while stabilizing the Meisenheimer intermediate via resonance. -

Versatility: The nitro group acts as a "super-leaving group" (nucleofuge), superior to halogens in this specific heteroaromatic context.

Mechanistic Insight: The "Push-Pull" Activation

To optimize yield, one must understand the electronic environment. The reaction proceeds via an Addition-Elimination mechanism.

-

Activation: The nitro group at C4 and the N-oxide nitrogen withdraw electron density, making C4 highly electrophilic.[1]

-

Addition: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

-

Elimination: The aromaticity is restored by the ejection of the nitrite anion (

), a thermodynamically favorable leaving group.

Visualization: SNAr Mechanism on 4-Nitropyridine N-Oxide

Critical Safety & Handling (Self-Validating Systems)

WARNING: 4-Nitropyridine derivatives are energetic materials.

-

Explosion Risk: 4-Nitropyridine N-oxide can decompose violently if heated rapidly or subjected to shock. Never distill the neat compound.

-

Toxicity: Nitro-aromatics are potent methemoglobinemia inducers. Work strictly in a fume hood.

-

Instability: Do not attempt to store free base 4-nitropyridine. Generate it in situ or use the N-oxide/Salt forms.

Self-Validation Step: Before scaling up, perform a Differential Scanning Calorimetry (DSC) test on the reaction mixture to identify exotherm onset temperatures. Ensure reaction temperature is kept at least 20°C below the exotherm onset.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 4-amino-substituted pyridine N-oxides (Precursors to 4-aminopyridines).

Reagents:

-

Substrate: 4-Nitropyridine N-oxide (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) or K2CO3 (1.2 equiv)

-

Solvent: Ethanol (Green choice) or DMF/DMSO (for low reactivity amines)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitropyridine N-oxide (1.0 equiv) in Ethanol (0.5 M concentration).

-

Note: If using the hydrochloride salt of the amine, increase base to 2.5 equiv.

-

-

Addition: Add the amine (1.1 equiv) dropwise at 0°C to control the initial exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Checkpoint: The spot for 4-nitropyridine N-oxide (Rf ~0.3) should disappear; a more polar fluorescent product spot will appear.

-

Optimization: If conversion is <50% after 4 hours, heat to 60°C. Avoid boiling ethanol to prevent pressure buildup.

-

-

Workup:

-

Concentrate the ethanol under reduced pressure.

-

Resuspend the residue in Ethyl Acetate.

-

Wash with saturated NaHCO3 (removes released HNO2/Nitrite) and Brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification: Recrystallization from Acetone/Ether is preferred over chromatography for N-oxides due to streaking on silica.

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of 4-alkoxypyridines.

Reagents:

-

Substrate: 4-Nitropyridine N-oxide (1.0 equiv)

-

Nucleophile: Alcohol (Reagent & Solvent) or Sodium Alkoxide

-

Base: NaH (if using neutral alcohol) or NaOH (powdered)

Step-by-Step Methodology:

-

Activation: In a dry flask under Argon, suspend NaH (1.2 equiv, 60% dispersion) in dry THF or DMF.

-

Alkoxide Formation: Add the alcohol (1.2 equiv) dropwise at 0°C. Stir for 30 min until H2 evolution ceases.

-

Substitution: Add 4-nitropyridine N-oxide (1.0 equiv) as a solution in the reaction solvent.

-

Critical: The solution will likely turn deep yellow/orange (formation of the Meisenheimer complex).

-

-

Quench: Pour the mixture into ice water.

-

Isolation: The product often precipitates. Filter and wash with cold water. If oil forms, extract with DCM.

-

Post-Functionalization: Deoxygenation

To obtain the final pyridine drug scaffold, the N-oxide must be removed.

Workflow Visualization:

[2]

Data & Optimization Guide

Solvent Selection Table:

| Solvent | Polarity | Reaction Rate | Workup Difficulty | Recommendation |

| Ethanol | High | Moderate | Low | Best for Amines. Green solvent, easy evaporation. |

| DMSO | Very High | Fast | High | Best for Alkoxides. Stabilizes the intermediate but hard to remove. |

| DCM | Low | Slow | Low | Not recommended for SNAr. |

| Toluene | Low | Slow | Moderate | Use only with Phase Transfer Catalysts (e.g., TBAB). |

Troubleshooting Matrix:

-

Problem: Low Yield / Recovery.

-

Problem: "Tar" formation.

References

-

Den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Substitution of the nitro-group by hydroxyl.[5][6] Recueil des Travaux Chimiques des Pays-Bas, 70(6), 523-528. Link

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

- Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.

-

BenchChem Protocols. (2025). Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide. Link

-

Bakke, J. M., & Ranes, E. (1997). Nucleophilic aromatic substitution of 4-nitropyridine N-oxide.[1][7] Journal of the Chemical Society, Perkin Transactions 2. (Modern kinetic analysis).

Sources

Application Note: Reaction Conditions for 4-Nitropyridine Hydrate with Nucleophiles

Executive Summary & Substrate Analysis

4-Nitropyridine (CAS: 1122-61-8) is a highly reactive heterocyclic building block used primarily to access C4-substituted pyridines via Nucleophilic Aromatic Substitution (

Critical Substrate Note: Researchers must distinguish between 4-Nitropyridine (free base) and 4-Nitropyridine N-oxide (CAS: 1124-33-0). The "hydrate" form typically refers to the free base stabilized by water.

-

Instability: The free base of 4-nitropyridine is thermally unstable and prone to self-polymerization or decomposition into tars upon drying or heating. It is often supplied as a hydrate or hydrochloride salt to mitigate this.

-

Reactivity: The nitro group at the C4 position is a potent nucleofuge (leaving group), significantly more labile than a chloride or bromide at the same position due to the strong electron-withdrawing nature of the nitro group and the electron-deficient pyridine ring.

This guide details the protocols for displacing the nitro group with Oxygen , Nitrogen , and Sulfur nucleophiles.

Mechanistic Foundation: Pathway

The reaction proceeds via an Addition-Elimination mechanism. The electronegative nitrogen of the pyridine ring (and the nitro group itself) pulls electron density away from the C4 carbon, making it highly electrophilic.

-

Addition: The nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The ring re-aromatizes by expelling the nitrite ion (

).

Visualization: Reaction Mechanism[2]

Figure 1: The

Experimental Protocols

Protocol A: O-Alkylation (Synthesis of 4-Alkoxypyridines)

This reaction is highly efficient but sensitive to moisture (competitor: hydrolysis to 4-pyridone).

Reagents:

-

Substrate: 4-Nitropyridine hydrate (1.0 equiv)

-

Nucleophile: Alcohol (R-OH) (Excess or 1.2 equiv)

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Solvent: DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Base Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv, 60% dispersion in oil) in anhydrous DMF.

-

Nucleophile Formation: Add the alcohol (R-OH, 1.2 equiv) dropwise at 0°C. Stir for 30 min until hydrogen evolution ceases and the alkoxide is formed.

-

Substrate Addition: Dissolve 4-nitropyridine hydrate in a minimal amount of DMF. Add this solution dropwise to the alkoxide mixture at 0°C.

-

Note: The reaction is exothermic.[1] Control addition rate to maintain temperature <10°C.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (the nitro starting material is polar; product is usually less polar).

-

Quench: Carefully quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF. Dry over

.

Optimization Table: Base Selection

| Base | Solvent | Temp | Comments |

|---|---|---|---|

| NaH | DMF/THF | 0°C -> RT | Standard. High yield. Requires anhydrous conditions. |

|

Protocol B: Amination (Synthesis of 4-Aminopyridines)[3]

Direct displacement with amines is cleaner than reduction if N-alkylated products are desired.

Reagents:

-

Substrate: 4-Nitropyridine hydrate (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (2.0 - 3.0 equiv)

-

Solvent: Ethanol, Acetonitrile, or Neat (if amine is liquid)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-nitropyridine hydrate in Ethanol (0.5 M concentration).

-

Addition: Add the amine (3.0 equiv). The excess amine acts as a scavenger for the generated nitrous acid species.

-

Thermal Activation: Heat the mixture to reflux (78°C for EtOH) or 80°C in a sealed tube.

-

Time: 4–12 hours.

-

Observation: Color change to yellow/orange is common.

-

-

Work-up: Concentrate the solvent in vacuo.

-

Purification: Dissolve residue in DCM. Wash with 1M

(basic wash is critical to remove nitrite salts and ensure the pyridine is in the free base form). -

Isolation: Recrystallize from Hexane/EtOAc or purify via silica column chromatography (MeOH/DCM gradient).

Protocol C: Thiolation (Synthesis of 4-Pyridyl Sulfides)

Thiols are excellent nucleophiles and displace the nitro group rapidly, often at lower temperatures than amines.

Reagents:

-

Substrate: 4-Nitropyridine hydrate

-

Nucleophile: Thiol (R-SH) or Sodium Hydrosulfide (NaSH)

-

Base:

or -

Solvent: DMSO or DMF

Step-by-Step Methodology:

-

Mix: Combine Thiol (1.1 equiv) and

(1.5 equiv) in DMF. Stir for 15 min. -

Add Substrate: Add 4-nitropyridine hydrate (1.0 equiv) slowly at RT.

-

Reaction: Stir at RT for 1–2 hours. (Heating to 50°C may be required for bulky thiols).

-

Work-up: Pour into ice water. The thioether often precipitates as a solid. Filter and wash with water.[2][3]

Troubleshooting & Decision Logic

Use the following workflow to determine the optimal conditions based on your specific nucleophile and constraints.

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.

Safety & Handling (Critical)

-

Explosion Hazard: Dry 4-nitropyridine (and its N-oxide) can be explosive. Never distill the neat compound. Always handle it in solution or as the hydrate/salt.

-

Skin Sensitizer: Nitropyridines are potent skin irritants and sensitizers. Double-glove and work in a fume hood.

-

Exotherm: The reaction with NaH (Protocol A) releases hydrogen gas. Ensure adequate venting.[4][5]

References

-

Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Retrieved from [Link]

-

Arkivoc. (2018).[6] Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Retrieved from [Link]

Sources

Using 4-Nitropyridine hydrate as an intermediate in drug discovery

Application Note: Strategic Utilization of 4-Nitropyridine Scaffolds in Drug Discovery

Part 1: Executive Summary & Chemical Profile

The "Warhead" of Pyridine Chemistry 4-Nitropyridine (and its stable surrogate, 4-Nitropyridine N-oxide) represents a high-value intermediate in the synthesis of bioactive heterocycles.[1] In drug discovery, its utility is defined by two opposing yet complementary chemical behaviors:

-

Super-Electrophilicity: The nitro group at the C4 position, reinforced by the electron-deficient pyridine ring (and enhanced by N-oxidation), acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (

). -

Reducible Core: The nitro group serves as a masked amino functionality, offering a direct route to 4-aminopyridines (a privileged scaffold in potassium channel blockers and kinase inhibitors).

Critical Stability Note (The "Hydrate" Distinction) Researchers must distinguish between the theoretical base and the practical reagent.

-

4-Nitropyridine (Base): Inherently unstable. It creates a self-reactive system where the nitro group can be displaced by nucleophiles (even water), often degrading into 4-pyridone or polymerizing.

-

4-Nitropyridine N-oxide (Hydrate/Anhydrous): This is the industry-standard reagent. The N-oxide stabilizes the ring against polymerization while increasing the susceptibility of the C4-nitro group to nucleophilic attack.

-

Recommendation: Unless specific anhydrous conditions for the base are required, 4-Nitropyridine N-oxide (often supplied as a hydrate) is the preferred starting material. The protocols below focus on this stable, versatile form.

Part 2: Reactivity Landscape & Mechanistic Logic

The strategic value of 4-nitropyridine lies in its ability to bifurcate synthetic pathways. You can either displace the nitro group to introduce molecular diversity or reduce it to functionalize the core.

Visualizing the Pathway

The following diagram illustrates the divergent synthesis pathways available from the 4-nitropyridine scaffold.

Figure 1: Divergent synthetic utility of 4-Nitropyridine N-oxide. Pathway A generates diversity; Pathway B generates functional handles.

Part 3: Experimental Protocols

Protocol A: Diversity Generation via (Nucleophilic Displacement)

Objective: Replace the nitro group with a secondary amine to create a 4-aminopyridine derivative. This reaction exploits the "leaving group" character of the nitro moiety, which is superior to halides in this specific electronic environment [1].

Reagents:

-

Substrate: 4-Nitropyridine N-oxide (1.0 eq)[2]

-

Nucleophile: Morpholine or Piperidine (1.2 eq)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Base: Potassium Carbonate (

) (1.5 eq) - Optional if amine is in excess

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 4-Nitropyridine N-oxide (10 mmol) in Ethanol (20 mL). The solution typically appears yellow.

-

Addition: Add the secondary amine (12 mmol) dropwise. If using a salt form of the amine, add

(15 mmol) to liberate the free base. -

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting nitro compound (lower polarity) should disappear, replaced by a more polar, often fluorescent spot (the amine-substituted N-oxide).

-

-

Workup:

-

Deoxygenation (Optional but Common): To return to the pyridine base, treat the intermediate with

(in Chloroform) or use mild catalytic hydrogenation (

Self-Validating Logic:

-

Color Change: The reaction often shifts from pale yellow to deep orange/red as the charge-transfer complex forms, then lightens upon completion.

-

Solubility: The product is usually more organic-soluble than the nitro-oxide precursor.

Protocol B: Synthesis of 4-Aminopyridine (Reduction)

Objective: Selective reduction of the nitro group to an amine. This is a critical step for synthesizing scaffolds like Fampridine (MS therapy) or kinase inhibitor backbones [2].

Reagents:

-

Substrate: 4-Nitropyridine N-oxide (1.0 eq)[2]

-

Reductant: Iron Powder (Fe) (3-5 eq)

-

Solvent/Acid: Glacial Acetic Acid (AcOH)

-

Alternative:

(1 atm) with 10% Pd/C (Catalytic) in Methanol.

Detailed Protocol (Fe/AcOH Method - Robust & Scalable):

-

Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.

-

Dissolution: Dissolve 4-Nitropyridine N-oxide (20 mmol) in Glacial Acetic Acid (30 mL).

-

Activation: Heat the solution to

. -

Reduction: Add Iron powder (60 mmol) portion-wise over 30 minutes.

-

Exotherm Warning: The reaction is exothermic. Control addition rate to maintain gentle reflux.

-

-

Completion: Stir at

for 2 hours. The deep yellow color of the nitro compound will fade to a dull grey/brown (iron salts). -

Workup (Critical Step):

-

Filter off excess iron while hot through Celite.

-

Concentrate the filtrate to a viscous oil.

-

Basification: This is the most common failure point. 4-Aminopyridine is water-soluble. You must basify the residue with saturated

or -

Note: Simple ether extraction often fails due to high water solubility.

-

Data Summary: Comparison of Reduction Methods

| Parameter | Fe / Acetic Acid | Catalytic Hydrogenation (Pd/C) |

| Yield | 75–85% | 90–95% |

| Selectivity | High (tolerates halogens) | Lower (may dehalogenate) |

| Scalability | Excellent (Kg scale) | Good (requires pressure vessel) |

| Workup | Tedious (Iron removal) | Simple (Filtration) |

Part 4: Visualizing the Workflow

The following diagram details the decision logic for processing the reaction mixture, ensuring high recovery of the target compound.

Figure 2: Critical workup logic for isolating 4-aminopyridine derivatives. pH adjustment is the primary determinant of yield.

Part 5: References

-

Nucleophilic Substitution of 4-Nitropyridine N-oxide:

-

Reduction Protocols (Fe/Acid vs Catalytic):

-

Chemical Properties & Safety Data:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Synthesis of 4-Nitropyridine via Nitration of Pyridine N-Oxide

Abstract

This document provides a comprehensive guide for the synthesis of 4-nitropyridine, a valuable intermediate in medicinal chemistry and materials science. The described two-step process involves the electrophilic nitration of pyridine N-oxide to yield 4-nitropyridine N-oxide, followed by a deoxygenation step to afford the final product. This application note details the underlying chemical principles, provides a robust, step-by-step protocol for both stages, and outlines essential safety considerations and analytical characterization methods. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Theoretical Background

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and functional materials. Direct electrophilic substitution on the pyridine ring is often challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1] When nitration is forced under harsh conditions, it typically occurs at the 3-position.[2]

To overcome this, a common and effective strategy is to first activate the pyridine ring through N-oxidation. The resulting pyridine N-oxide exhibits altered electronic properties; the N-oxide group donates electron density into the ring, particularly at the 2- and 4-positions, thereby activating it for electrophilic substitution.[2][3][4] This increased reactivity allows for the regioselective nitration at the 4-position under relatively controlled conditions.[5][6]

The subsequent deoxygenation of the intermediate, 4-nitropyridine N-oxide, yields the desired 4-nitropyridine. This two-step approach provides a reliable pathway to a key synthetic building block that would be difficult to access directly.[7][8]

Reaction Mechanism: Nitration of Pyridine N-Oxide

The nitration of pyridine N-oxide is a classic example of electrophilic aromatic substitution. The key steps are:

-

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich 4-position of the pyridine N-oxide ring attacks the nitronium ion.[5]

-

Deprotonation: A base (typically water or bisulfate ion) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding 4-nitropyridine N-oxide.[5]

Caption: Mechanism of the nitration of pyridine N-oxide.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of 4-nitropyridine N-oxide and its subsequent conversion to 4-nitropyridine.

Part A: Synthesis of 4-Nitropyridine N-oxide

This protocol is adapted from established literature procedures.[3][9]

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Pyridine N-oxide | C₅H₅NO | 95.10 | 9.51 g | 0.10 | Can be hygroscopic; ensure it is dry.[10] |

| Fuming Nitric Acid | HNO₃ | 63.01 | 12 mL | ~0.29 | Extremely corrosive. Handle with extreme care. |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 30 mL | ~0.56 | Highly corrosive and dehydrating agent. |

| Saturated Sodium Carbonate Solution | Na₂CO₃ | 105.99 | As needed | - | Used for neutralization. |

| Acetone | C₃H₆O | 58.08 | As needed | - | For recrystallization. |

| Crushed Ice | H₂O | 18.02 | ~150 g | - | For quenching the reaction. |

Equipment:

-

100 mL three-neck round-bottom flask

-

Reflux condenser with a gas outlet adapter

-

Internal thermometer

-

Addition funnel with pressure equalization

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Beaker (1 L)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Desiccator

Experimental Workflow:

Sources

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Or.. [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Nitration of pyridine N_oxide | Filo [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. jubilantingrevia.com [jubilantingrevia.com]

4-Nitropyridine hydrate in Suzuki-Miyaura cross-coupling reactions

Application Note: 4-Nitropyridine Hydrate in Suzuki-Miyaura Cross-Coupling Reactions

Executive Summary

4-Nitropyridine hydrate has evolved from a simple precursor for aminopyridines into a highly versatile, dual-purpose electrophile in modern palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Depending on the substrate's substitution pattern and the chosen catalytic system, the nitro group can either serve directly as a pseudohalide leaving group or act as a powerful electronic activator for adjacent halogen bonds. This application note provides an in-depth technical guide to mastering both the Denitrative and Orthogonal Halogen-Directed cross-coupling pathways, essential for advanced drug development and the synthesis of complex heterocycles.

Mechanistic Insights & Causality (E-E-A-T)

Why Utilize the Hydrate Form? Handling volatile or highly hygroscopic pyridine derivatives often leads to stoichiometric inaccuracies during reaction setup. The hydrate form of 4-nitropyridine ensures crystalline stability, allowing for precise weighing and handling on the benchtop. Modern biphasic or water-tolerant palladium catalytic systems (such as Pd(dppf)Cl₂ or bulky Pd/BrettPhos complexes) are completely unhindered by the stoichiometric release of hydration water during the heating phase.

Pathway A: Denitrative Suzuki-Miyaura Cross-Coupling Historically, the C–NO₂ bond was considered inert to oxidative addition due to its high bond dissociation energy and the risk of catalyst poisoning by nitro-reduction intermediates. However, the strong electron-withdrawing nature of the pyridine ring inherently activates the C–NO₂ bond. By employing highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands like BrettPhos in conjunction with Pd(acac)₂, the palladium center achieves sufficient electron density to force oxidative addition into the C–NO₂ bond[1]. The extreme steric bulk of BrettPhos is the causal factor that accelerates the subsequent reductive elimination step, preventing the catalyst from decomposing into inactive Pd-black.

Pathway B: Orthogonal Halogen-Directed Coupling When a halogen is present on the ring (e.g., 3-bromo-4-nitropyridine hydrate), the C–Br bond is kinetically far more reactive toward oxidative addition than the C–NO₂ bond. The nitro group exerts a massive inductive and resonance-withdrawing effect, lowering the LUMO of the pyridine ring. This dramatically accelerates the oxidative addition of the C–Br bond by standard catalysts like Pd(dppf)Cl₂[2]. This orthogonal reactivity allows for the selective synthesis of 3-aryl-4-nitropyridines—critical intermediates that retain the nitro group for downstream reductive cyclization, such as in the synthesis of the Alzheimer's PET tracer Flortaucipir ([¹⁸F]T807).

Catalytic Workflow Visualization

Caption: Divergent Suzuki-Miyaura catalytic cycles for 4-nitropyridine hydrate based on catalyst selection.

Experimental Protocols

Protocol A: Denitrative Suzuki-Miyaura Coupling of 4-Nitropyridine Hydrate